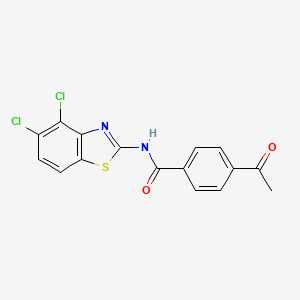

4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-14-12(23-16)7-6-11(17)13(14)18/h2-7H,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHOEVVTLKLFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 4 and 5 positions.

Acetylation: The acetyl group is introduced by reacting the chlorinated benzothiazole with acetic anhydride in the presence of a base such as pyridine.

Amidation: Finally, the acetylated benzothiazole is reacted with 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Antiviral Activity

One of the significant applications of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is its potential as an antiviral agent. Research has indicated that derivatives of benzothiazole compounds exhibit inhibitory effects on filoviruses such as Ebola and Marburg viruses. For instance, compounds structurally related to this benzothiazole derivative have been tested for their efficacy against these viruses, demonstrating promising results in inhibiting viral entry into host cells .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer properties. Studies suggest that the structural features of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide may contribute to its ability to induce apoptosis in cancer cells. Specific analogs have shown activity against various cancer cell lines, indicating a potential role in cancer therapy .

Synthesis and Structural Optimization

The synthesis of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves acylation reactions that yield high purity products suitable for biological testing. The optimization of its structure can enhance its biological activity and selectivity towards specific targets. For example, modifications at the benzamide moiety can lead to improved pharmacokinetic properties and reduced toxicity .

Case Study: Antiviral Potential Against Filoviruses

In a study focusing on the antiviral properties of benzothiazole derivatives, researchers synthesized several compounds related to 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide. These compounds were tested against Ebola virus pseudovirions in Vero cells. The results indicated that certain analogs exhibited an EC50 value of less than 10 μM, suggesting strong antiviral activity and potential for therapeutic development .

Case Study: Anticancer Efficacy

Another study evaluated the anticancer effects of benzothiazole derivatives on various cancer cell lines. The results showed that modifications to the benzamide structure significantly impacted the compound's ability to induce apoptosis and inhibit cell proliferation. This highlights the importance of structural optimization in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for the survival and proliferation of bacterial and cancer cells. By inhibiting these enzymes, the compound can disrupt essential cellular processes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Cyano-N-(4,5-Dichloro-1,3-Benzothiazol-2-yl)Benzamide

- Molecular Formula : C₁₅H₇Cl₂N₃OS

- Molecular Weight : 348.2 g/mol

- Key Features: The cyano group at the benzamide’s para position increases hydrophobicity (XLogP3: 4.5) and reduces hydrogen-bonding capacity compared to the acetyl analog. This substitution may enhance membrane permeability but reduce solubility .

N-[2-(3,4-Dimethoxyphenyl)ethyl]Benzamide (Rip-B)

- Molecular Formula: C₁₇H₁₉NO₃

- Molecular Weight : 285.34 g/mol

- Key Features: A non-benzothiazole benzamide with a 3,4-dimethoxyphenethylamine substituent. The absence of the dichlorobenzothiazole ring reduces halogen-mediated interactions but introduces methoxy groups, which may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) .

- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide

- Molecular Formula : C₁₀H₆Cl₂N₂OS

- Molecular Weight : 273.14 g/mol

- Key Features : Replaces the benzothiazole with a simpler thiazole ring. The 2,4-dichloro substitution on the benzamide may confer anti-inflammatory or analgesic properties, as seen in related thiazole-amide hybrids .

- Biological Activity: Thiazole derivatives are noted for anti-inflammatory and antipyretic effects .

4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide

- Molecular Formula : C₁₄H₁₆ClN₃O₂S

- Molecular Weight : 325.81 g/mol

- Key Features: Incorporates a thioxo-oxadiazole ring, which is associated with antimicrobial and antitumor activities in thiadiazole derivatives. The oxadiazole moiety may enhance metabolic stability compared to acetyl or cyano groups .

- Structural Data : Orthorhombic crystal system (P2₁2₁2₁), with a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å .

Comparative Analysis Table

Key Research Findings

- Substituent Effects: The 4,5-dichloro-benzothiazole core (shared by the target compound and its cyano analog) is critical for halogen bonding in molecular recognition, while substituents like acetyl, cyano, or oxadiazole modulate solubility and target affinity .

- Biological Activity: Thiazole and oxadiazole derivatives exhibit broader antimicrobial and anti-inflammatory activities compared to acetyl/cyano-benzothiazole analogs, likely due to heterocycle-specific interactions .

- Synthetic Flexibility : Benzamide derivatives are typically synthesized via amide coupling (e.g., benzoyl chloride + amines) or heterocycle condensation, enabling diverse structural modifications .

Biological Activity

4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological effects, particularly its antibacterial and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure

The structure of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives. For instance, compounds similar to 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide have demonstrated significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study of benzothiazole derivatives, it was found that compounds with chlorine substitutions exhibited enhanced antibacterial activity. Specifically, the presence of chloro groups at positions 4 and 5 on the benzothiazole ring significantly improved the inhibition of bacterial growth against pathogens such as Salmonella typhimurium and Klebsiella pneumonia .

Minimum Inhibitory Concentration (MIC) Results:

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | 25–50 | Salmonella typhimurium, Klebsiella pneumonia |

| Standard Drug (Streptomycin) | 25 | Salmonella typhimurium, Klebsiella pneumonia |

This table indicates that the compound's antibacterial activity is comparable to that of established antibiotics.

Anticancer Activity

Benzothiazole derivatives are also being investigated for their potential anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings

A study focusing on benzothiazole-based compounds revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide showed promising results in inhibiting cancer cell growth through apoptosis induction .

Cytotoxicity Results:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | 10–20 | MCF-7 (breast cancer), HeLa (cervical cancer) |

| Standard Drug (Doxorubicin) | 0.5–1 | MCF-7 (breast cancer), HeLa (cervical cancer) |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly influenced by their structural features. The following aspects are critical:

- Chloro Substituents : The introduction of chloro groups enhances both antibacterial and anticancer activities.

- Acetyl Group : The acetyl moiety contributes to improved solubility and bioavailability.

A systematic SAR analysis indicates that modifications at specific positions can significantly alter the efficacy of these compounds against microbial and cancerous cells .

Q & A

Q. How can researchers reconcile conflicting crystallographic data on bond lengths in similar benzothiazole derivatives?

- Methodological Answer : Discrepancies (e.g., C–C bond lengths ±0.02 Å) arise from crystallization conditions. Mitigation includes:

- High-Resolution X-ray Diffraction : Use synchrotron sources (λ = 0.7 Å) for <0.01 Å error margins.

- DFT Calculations : Compare experimental vs. theoretical geometries (e.g., Gaussian 16 B3LYP/6-31G*).

- Temperature Control : Collect data at 100 K to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.